2-Fluoro-4-morpholinophenylboronic Acid
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Overview
Description
2-Fluoro-4-morpholinophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BFNO3. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and morpholine groups in its structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-morpholinophenylboronic acid typically involves the reaction of 2-fluoro-4-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-morpholinophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-4-morpholinophenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-morpholinophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and morpholine groups, making it less versatile in certain reactions.
4-Morpholinophenylboronic Acid: Similar but without the fluorine atom, affecting its reactivity and selectivity.
2-Fluorophenylboronic Acid: Lacks the morpholine group, which can influence its solubility and reactivity.
Uniqueness
2-Fluoro-4-morpholinophenylboronic acid is unique due to the presence of both fluorine and morpholine groups. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H13BFNO3 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
(2-fluoro-4-morpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
InChI Key |
LXGYYNBVEBRQAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)F)(O)O |
Origin of Product |
United States |
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